
6-(Acetylhydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Acetylhydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a pyrimidine ring, which is a common scaffold in many biologically active molecules. The presence of the acetylhydrazino group adds to its reactivity and potential for forming derivatives with diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylhydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Acetylhydrazino Group: The acetylhydrazino group can be introduced by reacting the pyrimidine derivative with acetylhydrazine in the presence of a suitable catalyst, such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
6-(Acetylhydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学研究应用
6-(Acetylhydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Biology: The compound can be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Pharmaceuticals: It may serve as an intermediate in the production of pharmaceutical compounds with therapeutic properties.
Industry: The compound can be utilized in the synthesis of specialty chemicals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 6-(Acetylhydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylhydrazino group can form hydrogen bonds or covalent bonds with active sites, leading to inhibition or modulation of the target’s activity. The pyrimidine ring may also participate in π-π stacking interactions or other non-covalent interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
6-(Hydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione: Lacks the acetyl group, which may result in different reactivity and biological activity.
6-(Acetylamino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione:
Uniqueness
The presence of the acetylhydrazino group in 6-(Acetylhydrazino)-1,2,3,4-tetrahydro-1,3-dimethylpyrimidine-2,4-dione distinguishes it from other similar compounds. This functional group enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities. Additionally, the combination of the pyrimidine ring and the acetylhydrazino group provides a unique scaffold for the development of novel compounds with potential therapeutic applications.
属性
分子式 |
C8H12N4O3 |
|---|---|
分子量 |
212.21 g/mol |
IUPAC 名称 |
N'-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetohydrazide |
InChI |
InChI=1S/C8H12N4O3/c1-5(13)9-10-6-4-7(14)12(3)8(15)11(6)2/h4,10H,1-3H3,(H,9,13) |
InChI 键 |
RQHSAPASURITDE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NNC1=CC(=O)N(C(=O)N1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)
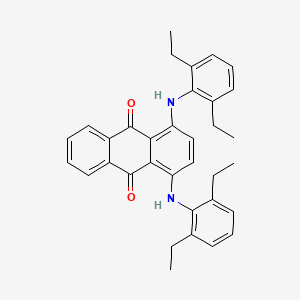
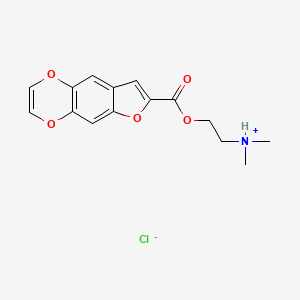

![3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride](/img/structure/B13730481.png)
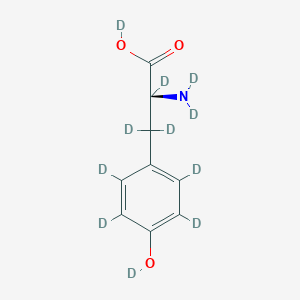
![1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B13730487.png)
![3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13730488.png)
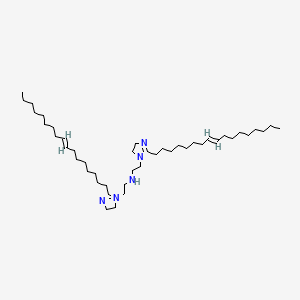
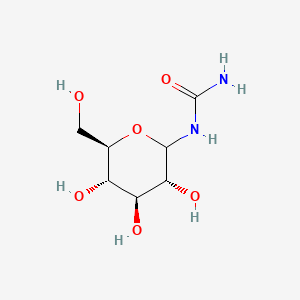
![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B13730517.png)



